molecular formula C11H20O3 B8223413 Ethyl 4-methyl-3-oxooctanoate

Ethyl 4-methyl-3-oxooctanoate

Cat. No.: B8223413
M. Wt: 200.27 g/mol
InChI Key: CRCIFUFISLLGAS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is a colorless liquid that is soluble in organic solvents but insoluble in water. This compound is primarily used as an intermediate in organic synthesis and has a distinctive odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-3-oxooctanoate is typically synthesized through the reaction of octanoic acid with ethyl formate, followed by an oxidation reaction to yield the target compound . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under optimized conditions to maximize yield and purity. The process includes the use of high-purity reactants and advanced catalytic systems to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-methyl-3-oxooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxooctanoate can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 4-methyl-3-oxooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-6-7-9(3)10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCIFUFISLLGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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